molecular formula C18H15N5 B12714929 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N'-diphenyl- CAS No. 114685-04-0

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N'-diphenyl-

Katalognummer: B12714929
CAS-Nummer: 114685-04-0
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: NGYSOAYQOLKCBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core fused with diamine and diphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization and substitution steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .

Wissenschaftliche Forschungsanwendungen

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to act as a multi-targeted kinase inhibitor and its potential therapeutic applications make it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

114685-04-0

Molekularformel

C18H15N5

Molekulargewicht

301.3 g/mol

IUPAC-Name

2-N,4-N-diphenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H15N5/c1-3-7-13(8-4-1)20-17-16-15(11-12-19-16)22-18(23-17)21-14-9-5-2-6-10-14/h1-12,19H,(H2,20,21,22,23)

InChI-Schlüssel

NGYSOAYQOLKCBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=C3)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.